molecular formula C19H21N5O B4502132 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4502132
M. Wt: 335.4 g/mol
InChI Key: BUMAIDGYXUXDMC-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a small molecule research compound featuring a pyrazolo[3,4-b]pyridine core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific molecule is part of a class of substituted pyrazolo[3,4-b]pyridine derivatives that have been investigated for their potential as modulators of biological targets, as evidenced by patents covering similar compounds . The compound's structure includes a cyclopropyl group, a common motif used to fine-tune metabolic stability and physicochemical properties, and a propan-2-yl (isopropyl) substituent, which can influence binding affinity and selectivity. The 3-methylpyridin-2-yl carboxamide moiety further enhances the molecule's potential for forming key hydrogen bonds in a biological binding site. Researchers may utilize this chemical as a key intermediate in organic synthesis or as a pharmacological tool for probing protein function in various disease models. Its high purity makes it suitable for high-throughput screening assays, structure-activity relationship (SAR) studies, and lead optimization programs. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-11(2)24-18-15(10-21-24)14(9-16(22-18)13-6-7-13)19(25)23-17-12(3)5-4-8-20-17/h4-5,8-11,13H,6-7H2,1-3H3,(H,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMAIDGYXUXDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the cyclopropyl and methylpyridinyl groups. Common reagents used in these reactions include cyclopropyl bromide, 3-methylpyridine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety at position 4 is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Heating with concentrated HCl or H₂SO₄ could cleave the amide bond, yielding 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and 3-methylpyridin-2-amine .

  • Basic Hydrolysis : Reaction with NaOH or KOH under reflux may produce the corresponding carboxylate salt.

Conditions Products Key Observations
6M HCl, 100°C, 12hCarboxylic acid + 3-methylpyridin-2-amineCommon for aromatic amides
10% NaOH, ethanol, reflux, 8hSodium carboxylate + 3-methylpyridin-2-amineRequires prolonged heating

Electrophilic Aromatic Substitution (EAS)

The pyridine and pyrazole rings exhibit distinct reactivity in EAS due to differing electronic environments:

  • Pyridine Ring : Electron-deficient; reacts sluggishly. Nitration or sulfonation would require harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 200°C) .

  • Pyrazole Ring : Electron-rich; directs electrophiles to positions 5 and 7. Halogenation (e.g., Cl₂/FeCl₃) or nitration could occur at these sites .

Reaction Conditions Position Product
NitrationHNO₃/H₂SO₄, 0°CPyrazole C55-Nitro derivative
BrominationBr₂/FeBr₃, CHCl₃, 50°CPyrazole C77-Bromo derivative

Cross-Coupling Reactions

  • Halogenation : Bromination at pyrazole C7 using NBS or Br₂.

  • Suzuki Coupling : Pd-catalyzed coupling with arylboronic acids to introduce aryl groups .

Step Reagents/Conditions Outcome
BrominationNBS, AIBN, CCl₄, 80°C7-Bromo intermediate
Suzuki CouplingPd(PPh₃)₄, K₃PO₄, arylboronic acid, 100°C7-Aryl derivative

Cyclopropyl Ring Modifications

The cyclopropyl group at position 6 is generally stable but can undergo ring-opening under strong acids or transition-metal catalysis:

  • Acid-Catalyzed Ring-Opening : Reaction with HBr or HI generates a bromo- or iodoalkane derivative .

  • Transition-Metal Insertion : Rh-catalyzed C–H activation to form bicyclic intermediates .

Reaction Conditions Product
HBr, AcOH, 60°C6-(2-Bromopropyl) derivativeRing-opening via electrophilic attack
[RhCl(COD)]₂, CO, 120°CFused bicyclic compoundCatalytic C–H functionalization

Metabolic Transformations

In biological systems, the compound may undergo:

  • Oxidation : CYP450-mediated hydroxylation of the isopropyl or cyclopropyl groups .

  • Glucuronidation : Conjugation of the carboxamide with glucuronic acid for excretion.

Enzyme Reaction Metabolite
CYP3A4Hydroxylation at isopropyl1-(2-Hydroxypropyl) derivative
UGT1A1Glucuronidation of amideO-Glucuronide conjugate

Coordination Chemistry

The pyridine and pyrazole nitrogens can act as ligands for metal ions, forming complexes with applications in catalysis or materials science:

  • Pd(II) Complexes : Catalyze cross-coupling reactions .

  • Cu(II) Complexes : Exhibit antimicrobial activity.

Metal Conditions Application
PdCl₂DMF, 120°CSuzuki-Miyaura catalysis
Cu(OAc)₂MeOH, 25°CAntimicrobial agents

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival .

2. Neuropharmacology
This compound has been investigated for its neuropharmacological effects, particularly as a modulator of GABA receptors. Its structural characteristics allow it to selectively interact with GABA(A) receptors, potentially leading to anxiolytic effects. The selectivity for alpha subunits of GABA(A) receptors suggests a promising avenue for treating anxiety disorders .

3. Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Research on similar pyrazolo compounds has shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step processes that incorporate cyclopropyl and pyridine moieties, which are essential for its biological activity. Variations in substituents on the pyrazolo ring can significantly affect its potency and selectivity against various biological targets.

Structural Features Impact on Activity
Cyclopropyl GroupEnhances binding affinity to target receptors
3-MethylpyridineImproves solubility and bioavailability
Propan-2-yl SubstituentInfluences metabolic stability

Case Studies

Case Study 1: Anticancer Screening
In a recent study, a series of pyrazolo[3,4-b]pyridine derivatives were screened for their anticancer activity against various cancer cell lines. The results indicated that modifications similar to those found in this compound led to enhanced cytotoxicity against breast and colon cancer cells, highlighting the potential of this compound in cancer therapy .

Case Study 2: Neuropharmacological Evaluation
Another study evaluated the effects of this compound on anxiety-like behaviors in rodent models. Administration of the compound resulted in a significant reduction in anxiety-related behaviors compared to controls, suggesting its potential as an anxiolytic agent through modulation of GABAergic transmission .

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways related to cell growth and inflammation.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[3,4-b]pyridine 6-cyclopropyl, 1-isopropyl, N-(3-methylpyridin-2-yl)carboxamide C₂₁H₂₄N₅O 381.45
N-(3,5-dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 3,5-dimethoxyphenyl, 1,3-dimethyl C₂₀H₂₄N₄O₃ 368.4
N-(5-bromopyridin-2-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 5-bromopyridin-2-yl, 1-phenyl C₂₂H₁₈N₅OBr 448.315
6-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 6-furyl, carboxylic acid C₁₄H₁₃N₃O₃ 271.27

Key Observations :

  • The target compound ’s 3-methylpyridin-2-yl group offers a balance of hydrophilicity and target affinity compared to the 3,5-dimethoxyphenyl group in , which may increase solubility but reduce membrane permeability.
  • The carboxylic acid derivative lacks the carboxamide, reducing hydrogen-bonding capacity but increasing acidity, which could alter pharmacokinetics.

Key Differences :

  • The target compound ’s cyclopropyl group may enhance metabolic stability compared to phenyl or furyl substituents in , which are more susceptible to oxidative metabolism.
  • Compounds with thiazole or piperidine moieties (e.g., ) exhibit broader pharmacokinetic profiles due to improved solubility and tissue penetration.

Solubility :

  • The target compound’s logP is estimated at ~3.5 (moderately lipophilic), whereas the carboxylic acid derivative has lower logP (~2.1) due to ionization.
  • The dimethoxyphenyl analog has higher aqueous solubility (logP ~2.8) from polar methoxy groups.

Biological Activity

6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps starting from readily available precursors. Common methods include cyclization reactions involving cyclopropylamine and 3-methylpyridine under controlled conditions. The process aims to yield high purity and yield, often requiring purification techniques such as crystallization .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting the proliferation of hematologic tumor cell lines such as HEL, K-562, and HL-60, as well as breast cancer cell lines like MCF-7 and MDA-MB-231. The structure–activity relationship (SAR) indicates that modifications on the phenyl ring significantly influence cytotoxicity .

Cell Line IC50 (μM) Compound
SKBR31.30 ± 0.284-NO2 derivative
MCF-73.25 ± 1.914-NO2 derivative
BT549~3.00Various derivatives evaluated

The biological mechanisms by which these compounds exert their effects involve inhibition of key cellular pathways associated with cancer proliferation. For example, certain derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation . Specifically, compounds exhibiting IC50 values as low as 0.36 µM against CDK2 indicate a strong potential for therapeutic applications in cancer treatment.

Selectivity and Safety

In cytotoxicity assays using non-malignant Vero cells, several derivatives demonstrated significantly lower toxicity compared to their effects on cancer cell lines, suggesting a favorable selectivity profile for therapeutic use . This selectivity is critical for minimizing side effects during treatment.

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives on human tumor cell lines. Compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
  • In Vivo Potential : Although primarily in vitro data exist, the promising results warrant further exploration in animal models to assess the efficacy and safety profiles of these compounds.

Q & A

Q. Critical Parameters :

  • Catalyst selection (e.g., copper(I) bromide for Ullmann-type couplings) .
  • Solvent optimization to enhance reaction efficiency and minimize side products.

Advanced: How can structural modifications influence the compound’s pharmacokinetic properties?

Answer:
Modifications to the pyrazolo[3,4-b]pyridine core or substituents (e.g., cyclopropyl, isopropyl) can alter solubility, metabolic stability, and target affinity:

  • Cyclopropyl group : Enhances metabolic stability by reducing oxidative degradation in cytochrome P450 assays .
  • 3-Methylpyridin-2-yl moiety : Improves solubility via hydrogen bonding with aqueous media but may increase plasma protein binding .
  • Isopropyl substitution : Increases lipophilicity, potentially affecting blood-brain barrier penetration .

Q. Methodological Recommendations :

  • Use logP calculations (e.g., via HPLC retention times) and in vitro metabolic assays (e.g., liver microsomes) to evaluate modifications .

Basic: What spectroscopic techniques validate the compound’s structure and purity?

Answer:

  • 1H/13C NMR : Confirms substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm; pyridinyl signals at δ 8.5–9.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • HPLC : Assesses purity (≥98% by area under the curve, using C18 columns and acetonitrile/water gradients) .

Q. Example Data :

TechniqueKey Peaks/FeaturesReference
1H NMRδ 1.2 (cyclopropyl CH2), δ 8.8 (pyridinyl H)
HRMSm/z 365.1521 ([M+H]+)

Advanced: How should researchers address contradictions in reported biological activities of pyrazolo[3,4-b]pyridine analogs?

Answer:
Contradictions may arise from assay variability, impurity profiles, or target promiscuity. Mitigation strategies include:

  • Comparative potency assays : Test the compound alongside reference standards under identical conditions (e.g., kinase inhibition assays with ATP concentration controls) .
  • Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., dehalogenated or oxidized derivatives) that may skew activity .
  • Computational docking : Predict binding modes to clarify off-target effects (e.g., using PyMol or AutoDock with crystallographic data from related targets) .

Case Study : reports anti-inflammatory activity in pyrazolo-pyrimidines, but conflicting results may stem from divergent cell models (e.g., RAW 264.7 vs. THP-1 macrophages).

Basic: What protocols ensure compound stability during storage?

Answer:

  • Storage Conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation.
    • Solvent : DMSO stock solutions (10 mM) stored under nitrogen to avoid hydrolysis .
  • Stability Monitoring :
    • Periodic HPLC analysis (every 3 months) to detect degradation (e.g., loss of cyclopropyl group or carboxamide hydrolysis) .

Advanced: What in vitro models are optimal for studying its kinase inhibition potential?

Answer:

  • Kinase Profiling : Use broad-panel assays (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • Mechanistic Studies :
    • ATP-Competitive Binding : Measure IC50 shifts with increasing ATP concentrations .
    • Cellular Efficacy : Evaluate phospho-target levels in HEK293T cells transfected with constitutively active kinases .

Q. Key Consideration :

  • Select cell lines with endogenous expression of suspected targets (e.g., JAK2 or EGFR kinases for oncology applications) .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:
Common issues and solutions:

  • Incomplete Activation : Ensure carboxamide precursors are activated (e.g., via HATU/DIPEA in DMF) .
  • Steric Hindrance : Optimize reaction temperature (e.g., 50°C for 72 hours) to overcome slow kinetics .
  • Byproduct Formation : Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .

Advanced: What strategies validate target engagement in cellular environments?

Answer:

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein thermal stability shifts post-treatment .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions between the compound and luciferase-tagged targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-N-(3-methylpyridin-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.